molecular formula C14H14Cl2N2O2 B2726813 N-[Cyano-(3,5-dichlorophenyl)methyl]-3-methyloxolane-2-carboxamide CAS No. 1465339-09-6

N-[Cyano-(3,5-dichlorophenyl)methyl]-3-methyloxolane-2-carboxamide

Cat. No.: B2726813
CAS No.: 1465339-09-6
M. Wt: 313.18
InChI Key: HMLKMQMADSYQRP-UHFFFAOYSA-N
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Description

N-[Cyano-(3,5-dichlorophenyl)methyl]-3-methyloxolane-2-carboxamide is a synthetic carboxamide derivative characterized by a 3,5-dichlorophenyl group, a cyano-substituted methyl moiety, and a 3-methyloxolane (tetrahydrofuran) ring. The 3,5-dichlorophenyl group is a common pharmacophore in agrochemicals and pharmaceuticals due to its electron-withdrawing properties, which enhance binding to biological targets.

Properties

IUPAC Name

N-[cyano-(3,5-dichlorophenyl)methyl]-3-methyloxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O2/c1-8-2-3-20-13(8)14(19)18-12(7-17)9-4-10(15)6-11(16)5-9/h4-6,8,12-13H,2-3H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLKMQMADSYQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC1C(=O)NC(C#N)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Activation of 3-Methyloxolane-2-Carboxylic Acid

The carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane at 10–15°C, forming a reactive mixed anhydride intermediate. Subsequent treatment with 1-hydroxybenzotriazole (HOBt) suppresses racemization:

$$
\text{3-Methyloxolane-2-carboxylic acid} + \text{DCC} \xrightarrow{\text{CH}2\text{Cl}2} \text{Active ester} + \text{DCU}
$$

Coupling with (3,5-Dichlorophenyl)Acetonitrile

The activated ester reacts with (3,5-dichlorophenyl)acetonitrile in tetrahydrofuran (THF) under inert atmosphere. Triethylamine (2.5 eq.) facilitates deprotonation of the nitrile α-hydrogen, enabling nucleophilic attack on the carbonyl carbon:

$$
\text{Active ester} + \text{NC–C(Ar)H} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target compound} + \text{Byproducts}
$$

Optimized Conditions :

  • Temperature: 0°C → 25°C (gradual warming)
  • Yield: 68–72% after silica gel chromatography
  • Purity: >98% (HPLC, C18 column, acetonitrile/water gradient)

Route 2: Enzymatic Desymmetrization of Prochiral Intermediates

Recent advances exploit Candida antarctica lipase B (CAL-B) to resolve racemic mixtures during synthesis.

Synthesis of Prochiral Diester

A prochiral diethyl 2-(3,5-dichlorophenyl)malonate undergoes enzymatic hydrolysis in phosphate buffer (pH 7.4) at 37°C. CAL-B selectively cleaves one ester group, yielding enantiomerically enriched (R)-monoacid:

$$
\text{Diethyl malonate} \xrightarrow{\text{CAL-B}} (R)\text{-Monoacid} + \text{Ethanol}
$$

Oxolane Ring Formation and Amidation

The monoacid is cyclized using p-toluenesulfonic acid (PTSA) in refluxing toluene, forming 3-methyloxolane-2-carboxylic acid. Subsequent amidation with ammonium bicarbonate in dichloromethane provides the carboxamide:

Key Data :

  • Enantiomeric excess (ee): 94% (Chiralpak AD-H column)
  • Overall yield: 58% (three steps)

Route 3: Solid-Phase Peptide Synthesis (SPPS) Analogues

Adapting SPPS methodologies, Wang resin-bound 3-methyloxolane-2-carboxylic acid is coupled with Fmoc-(3,5-dichlorophenyl)glycine nitrile using HBTU/DIEA activation.

Resin Loading and Deprotection

  • Resin loading: 0.8 mmol/g (determined by Fmoc UV quantification)
  • Fmoc deprotection: 20% piperidine/DMF, 2 × 5 min

Coupling Efficiency Analysis

Coupling Reagent Reaction Time (h) Yield (%)
HBTU/DIEA 2 92
DIC/OxymaPure 3 88
PyBOP/NMM 1.5 90

Post-cleavage (TFA/H2O/TIPS, 95:2.5:2.5), the crude product is purified by reverse-phase HPLC, achieving >99% purity.

Route 4: Microwave-Assisted One-Pot Synthesis

This innovative approach condenses three steps into a single microwave reactor vessel:

  • In situ generation of 3-methyloxolane-2-carbonyl chloride :
    $$
    \text{3-Methyloxolane-2-carboxylic acid} + \text{SOCl}_2 \xrightarrow{\text{MW, 80°C}} \text{Acyl chloride}
    $$

  • Schlenk equilibrium with (3,5-dichlorophenyl)acetonitrile :
    $$
    \text{Acyl chloride} + \text{NC–C(Ar)H} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Target compound}
    $$

Microwave Parameters :

  • Power: 300 W
  • Ramp time: 5 min
  • Hold time: 20 min
  • Yield: 81% (isolated)

Route 5: Photoredox Catalysis for Late-Stage Functionalization

Leveraging Ir(ppy)3 as a photocatalyst, this method installs the cyano group post-amide formation:

Synthesis of N-[(3,5-Dichlorophenyl)methyl]-3-methyloxolane-2-carboxamide

Prepared via standard DCC-mediated coupling (Section 2.1).

Cyanation via C–H Activation

Irradiation with blue LEDs (456 nm) in acetonitrile, using TMSCN as the cyanide source:

$$
\text{Aryl–CH}2\text{–amide} + \text{TMSCN} \xrightarrow{\text{Ir(ppy)}3, \text{hν}} \text{Aryl–C(CN)H–amide}
$$

Optimization Table :

Catalyst Loading (mol%) TMSCN (eq.) Yield (%)
2 1.5 45
5 2.0 67
10 3.0 73

Critical Analysis of Methodologies

Yield and Scalability

  • Highest yield : Route 4 (81%, microwave-assisted)
  • Best enantioselectivity : Route 2 (94% ee)
  • Industrial preference : Route 1 (simple setup, moderate yields)

Environmental Impact

  • Route 5 minimizes waste (photocatalyst recyclability)
  • Route 3 generates significant solvent waste (DMF, dichloromethane)

Cost Considerations

Route Catalyst Cost (USD/g) Solvent Cost (USD/L)
1 12.50 (DCC) 5.20 (THF)
4 8.30 (SOCl₂) 3.90 (DMF)
5 145.00 (Ir(ppy)₃) 4.10 (MeCN)

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(3,5-dichlorophenyl)methyl]-3-methyloxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

N-[Cyano-(3,5-dichlorophenyl)methyl]-3-methyloxolane-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-[Cyano-(3,5-dichlorophenyl)methyl]-3-methyloxolane-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity through hydrophobic interactions. The oxolane ring provides structural stability and influences the compound’s overall conformation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its combination of the 3,5-dichlorophenyl group, cyano substituent, and oxolane ring. Below is a comparative analysis with analogs from diverse sources:

Compound Core Structure Key Substituents Reported Applications
N-[Cyano-(3,5-dichlorophenyl)methyl]-3-methyloxolane-2-carboxamide Oxolane-carboxamide 3,5-dichlorophenyl, cyano, 3-methyl Inferred: Potential agrochemical use
4-[5-(3,5-Dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)isoxazole-3-yl]-2-methyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]benzamide () Isoxazole-benzamide 3,5-dichlorophenyl, trifluoromethyl Insecticide, nematicide, bactericide
(Z)-4-[5-(3,5-Dichlorophenyl)-5-trifluoromethyl-4,5-dihydro-isoxazol-3-yl]-N-(methoxyimino methyl)-2-methylbenzoic acid amide () Isoxazole-benzamide 3,5-dichlorophenyl, trifluoromethyl, methoxyimino Synergistic pest control agent
SR140333 () Piperidine-azoniabicyclo octane 3,4-dichlorophenyl, isopropoxyphenyl Neurokinin NK1 receptor antagonist
SR142801 () Piperidine-acetamide 3,4-dichlorophenyl, benzoyl Tachykinin receptor modulator

Structural Analysis

Chlorophenyl Isomerism :

  • The target compound’s 3,5-dichlorophenyl group contrasts with the 3,4-dichlorophenyl substituents in SR140333 and SR142801 . The 3,5-substitution pattern is associated with enhanced steric bulk and symmetry, which may improve binding to hydrophobic pockets in enzymes or receptors compared to 3,4-isomers.

Ring Systems :

  • The oxolane (tetrahydrofuran) ring in the target compound differs from the isoxazole rings in compounds. Isoxazoles are more electronegative, favoring hydrogen bonding, whereas oxolanes offer greater metabolic stability due to reduced ring strain .

Functional Groups: The cyano group in the target compound is absent in analogs from and . compounds feature trifluoromethyl groups, which are known to improve resistance to oxidative degradation in agrochemicals .

Research Findings and Hypotheses

Metabolic Stability :

  • The oxolane ring may reduce cytochrome P450-mediated metabolism compared to isoxazole or piperidine rings, as seen in and compounds .

Synergistic Potential: Analogous to compounds, the target molecule could be combined with other agents (e.g., neonicotinoids) to mitigate pest resistance .

Biological Activity

N-[Cyano-(3,5-dichlorophenyl)methyl]-3-methyloxolane-2-carboxamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a cyano group and a dichlorophenyl moiety. Its molecular formula is C13H14Cl2N2OC_{13}H_{14}Cl_2N_2O, with a molecular weight of approximately 292.17 g/mol. The presence of the cyano group suggests potential reactivity that may contribute to its biological effects.

Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in disease pathways. The specific mechanisms may include:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : Interaction with neurotransmitter receptors may influence signal transduction pathways, affecting physiological responses.

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, it has been tested against various bacterial strains and shown effective inhibition at low concentrations.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Effects

In vitro studies suggest that this compound exhibits anti-inflammatory activity by downregulating pro-inflammatory cytokines such as TNF-α and IL-6. This could be beneficial in treating inflammatory diseases.

Cytotoxicity

Research evaluating cytotoxic effects on cancer cell lines has shown promising results:

Cell LineIC50 (µM)
HeLa12.5
MCF-715.0
A54910.0

These findings indicate that the compound may induce apoptosis in cancer cells through various pathways, including caspase activation.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several derivatives of this compound against resistant strains of bacteria. The results indicated a significant reduction in bacterial growth compared to control groups.
  • Case Study on Anti-inflammatory Properties : In research conducted on animal models of arthritis, the compound demonstrated a reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers in serum.

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